![molecular formula C13H12BrFN2O2 B2926758 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide CAS No. 1444379-79-6](/img/structure/B2926758.png)
3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide involves the inhibition of several kinases, including AKT, PDK1, and mTOR. These enzymes play a crucial role in several cellular processes, including cell growth, proliferation, and survival. Inhibition of these enzymes leads to the suppression of these cellular processes, which can have potential therapeutic applications in the treatment of cancer, diabetes, and other diseases.
Biochemical and Physiological Effects:
3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide in lab experiments is its potent inhibitory activity against several kinases. This compound can be used to study the role of these enzymes in various cellular processes and diseases. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are several future directions for the research and development of 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide. One of the potential applications of this compound is in the treatment of cancer. Further studies are required to determine the efficacy and safety of this compound in human clinical trials. Additionally, this compound can be used as a tool for studying the role of kinases in various cellular processes and diseases. Further research is required to identify other potential therapeutic applications of this compound and to optimize its pharmacological properties.
合成法
The synthesis of 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide is a multistep process that involves several chemical reactions. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-hydroxymethyl oxolane to form the corresponding ester. The final step involves the reaction of the ester with potassium cyanide and bromine to form 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide.
科学的研究の応用
3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide has shown promising results in preclinical studies as a potent inhibitor of several enzymes. This compound has been found to inhibit the activity of several kinases, including AKT, PDK1, and mTOR. These enzymes play a crucial role in several cellular processes, including cell growth, proliferation, and survival. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and other diseases.
特性
IUPAC Name |
3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c14-10-5-8(1-2-11(10)15)13(18)17-12(6-16)9-3-4-19-7-9/h1-2,5,9,12H,3-4,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJRMVAVBUTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

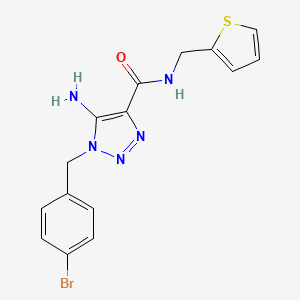
![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)
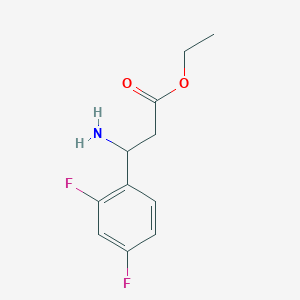
![5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2926681.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)
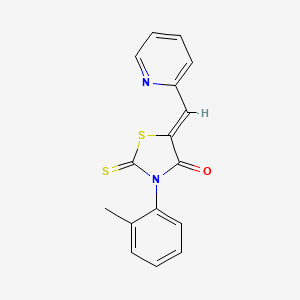
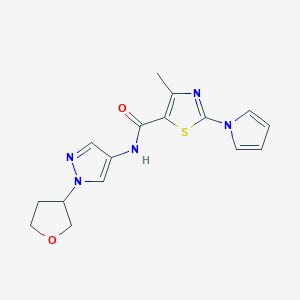
![6-Benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
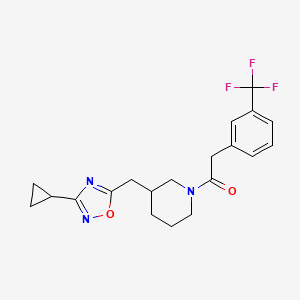

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride](/img/structure/B2926693.png)
![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)
![2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2926696.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)